2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a tetrahydrofuran-2-ylmethyl group, and a sulfamoylphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This reaction is usually carried out under mild conditions, with the stability of the urea linkage being advantageous under acidic, alkaline, and aqueous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of urea linkages.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfamoyl group can form strong ionic bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.
Thiophene derivatives: Known for their biological activity and applications in medicinal chemistry.
2-(4-Formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide: A related compound with different functional groups and applications.
Uniqueness
2-(2-methoxyphenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is unique due to its combination of methoxyphenyl, tetrahydrofuran-2-ylmethyl, and sulfamoyl groups
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-19-7-3-2-5-15(19)13-20(23)22-16-8-10-18(11-9-16)28(24,25)21-14-17-6-4-12-27-17/h2-3,5,7-11,17,21H,4,6,12-14H2,1H3,(H,22,23) |
InChI Key |
FOXFRGQCRNNWJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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